

# SC144: A Novel Pyrroloquinoxaline Derivative Targeting the gp130/STAT3 Signaling Axis

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

### **Abstract**

SC144 is a first-in-class, orally active small molecule identified as a pyrroloquinoxaline derivative with potent anticancer activity.[1] This document provides a comprehensive overview of SC144, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its evaluation, and visualizing its interaction with cellular signaling pathways. SC144 selectively targets the glycoprotein 130 (gp130) receptor, a critical component of the IL-6/STAT3 signaling pathway, which is frequently dysregulated in various malignancies.[2][3] By inhibiting gp130, SC144 effectively abrogates STAT3 phosphorylation and nuclear translocation, leading to the downregulation of downstream target genes involved in cell survival, proliferation, and angiogenesis.[2][4] This technical guide is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of SC144.

## **Core Compound Details**



| Compound Name     | SC144                                                                               |
|-------------------|-------------------------------------------------------------------------------------|
| Chemical Class    | Pyrroloquinoxaline derivative[1]                                                    |
| Synonyms          | SC-144, N'-(7-fluoroH-pyrrolo(1,2-a)quinoxalin-4-yl)pyrazine-2-carbohydrazide[1][3] |
| Molecular Formula | C16H11FN6O                                                                          |
| Molecular Weight  | 322.30 g/mol (free base)                                                            |
| Primary Target    | Glycoprotein 130 (gp130), also known as IL6ST[2][4]                                 |
| Key Activities    | Orally active gp130 inhibitor, induces apoptosis, overcomes drug resistance[1][2]   |

### **Mechanism of Action**

SC144 exerts its anticancer effects by directly targeting and inhibiting the gp130, a shared receptor subunit for the interleukin-6 (IL-6) family of cytokines.[3][5] The binding of SC144 to gp130 initiates a cascade of events that ultimately disrupts the downstream signaling pathway, primarily the STAT3 cascade.[2][4]

The key steps in the mechanism of action of SC144 are:

- Binding to gp130: SC144 directly binds to the gp130 receptor.[2][3]
- Induction of gp130 Phosphorylation and Deglycosylation: Upon binding, SC144 induces
  phosphorylation of gp130 at serine 782 (S782) and promotes its deglycosylation.[2][3][4] This
  leads to the downregulation of surface-bound gp130.[4]
- Abrogation of STAT3 Activation: The altered state of gp130 prevents the phosphorylation of STAT3 at tyrosine 705 (Y705).[5][6]
- Inhibition of STAT3 Nuclear Translocation: Consequently, the unphosphorylated STAT3 cannot translocate to the nucleus.[2][3]



- Downregulation of Target Gene Expression: The lack of nuclear STAT3 leads to the reduced expression of its target genes, which are crucial for cancer cell survival and proliferation.
   These include Bcl-2, Bcl-xL, survivin, cyclin D1, and MMP-7.[4]
- Cellular Effects: The inhibition of the gp130/STAT3 pathway by SC144 results in cell-cycle arrest, anti-angiogenic effects, and the induction of apoptosis in cancer cells.[2]

SC144 also demonstrates selectivity by inhibiting downstream signaling induced by gp130 ligands like IL-6 and LIF, without affecting pathways stimulated by IFN- $\gamma$ , SDF-1 $\alpha$ , or PDGF.[5]

## **Quantitative Data**

### Table 1: In Vitro Cytotoxicity of SC144 (IC50 Values)

The half-maximal inhibitory concentration (IC<sub>50</sub>) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line   | Cancer Type    | IC <sub>50</sub> (μΜ) | Notes                                 |
|-------------|----------------|-----------------------|---------------------------------------|
| OVCAR-8     | Ovarian Cancer | 0.72[2]               |                                       |
| OVCAR-5     | Ovarian Cancer | 0.49[2]               |                                       |
| OVCAR-3     | Ovarian Cancer | 0.95[2]               | _                                     |
| Caov-3      | Ovarian Cancer | 0.44                  | -                                     |
| SKOV-3      | Ovarian Cancer | 0.53                  | -                                     |
| HEY         | Ovarian Cancer | 0.88[2]               | Cisplatin-resistant                   |
| NCI/ADR-RES | Ovarian Cancer | 0.43[2]               | Paclitaxel- and Doxorubicin-resistant |

## Table 2: In Vivo Efficacy of SC144



| Animal Model                  | Cancer Type             | Treatment Regimen                        | Outcome                                                          |
|-------------------------------|-------------------------|------------------------------------------|------------------------------------------------------------------|
| Mouse Xenograft               | Human Ovarian<br>Cancer | 10 mg/kg, i.p., daily<br>for 58 days[2]  | Suppressed tumor growth by approximately 73%[2]                  |
| Mouse Xenograft               | Human Ovarian<br>Cancer | 100 mg/kg, p.o., daily<br>for 35 days[2] | Average tumor volume was 82% smaller than the control group[2]   |
| MDA-MB-435 Mouse<br>Xenograft | Breast Cancer           | Co-administration with paclitaxel        | Delayed tumor growth<br>in an SC144 dose-<br>dependent manner[7] |

# Experimental Protocols Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of SC144 on cancer cell lines.

- Cell Seeding: Plate cancer cells (e.g., OVCAR-8) in 96-well plates at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of SC144 (e.g., 0.1 to 10 μM) for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
- Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm)
  using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC<sub>50</sub> value by plotting the viability against the log of the SC144 concentration



and fitting the data to a dose-response curve.[6]

#### **Western Blotting for Phospho-STAT3 Analysis**

This protocol is used to determine the effect of SC144 on the phosphorylation of STAT3.

- Cell Lysis: Treat cancer cells (e.g., OVCAR-8, Caov-3) with SC144 at various concentrations and time points.[6] Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
- SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-STAT3 (Y705) and total STAT3 overnight at 4°C.[6]
- Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Analysis: Quantify the band intensities to determine the relative levels of phosphorylated STAT3 normalized to total STAT3.

### **Mouse Xenograft Model**

This protocol is used to evaluate the in vivo antitumor efficacy of SC144.



- Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., OVCAR-8) into the flank of immunocompromised mice (e.g., nude mice).
- Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
- Treatment Administration: Randomize the mice into treatment and control groups. Administer SC144 orally (p.o.) or intraperitoneally (i.p.) at a specified dose and schedule.[2] The control group receives the vehicle.
- Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.
- Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
- Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for target proteins).
- Data Analysis: Compare the tumor growth rates and final tumor volumes between the treated and control groups to assess the antitumor efficacy of SC144.[2][7]

# Visualizations Signaling Pathway Diagram



Click to download full resolution via product page

Caption: Mechanism of action of SC144 on the gp130/STAT3 signaling pathway.



# **Experimental Workflow Diagram**



Click to download full resolution via product page



Caption: A typical workflow for Western Blot analysis of STAT3 phosphorylation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Identification and Preclinical Evaluation of SC144, a Novel Pyrroloquinoxaline Derivative with Broad-Spectrum Anticancer Activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a novel orally active small-molecule gp130 inhibitor for the treatment of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Combination effects of SC144 and cytotoxic anticancer agents PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [SC144: A Novel Pyrroloquinoxaline Derivative Targeting the gp130/STAT3 Signaling Axis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b592862#sc144-as-a-novel-pyrroloquinoxalinederivative]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com